molecular formula C32H36N4O5 B605070 AA9 TG2 inhibitor CAS No. 2134114-20-6

AA9 TG2 inhibitor

Numéro de catalogue B605070
Numéro CAS: 2134114-20-6
Poids moléculaire: 556.663
Clé InChI: IQDAHYYYLIDXSI-NDEPHWFRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AA9 is a novel transglutaminase (TG2) inhibitor.

Applications De Recherche Scientifique

Transglutaminase 2 (TG2) and Disease Pathogenesis

Human transglutaminase 2 (TG2) plays a crucial role in the pathogenesis of various disorders including celiac sprue, certain neurological diseases, and some types of cancer. Selective inhibition of TG2 is essential for investigating its role in physiology and disease, and may lead to effective clinical treatments. Dihydroisoxazole containing compounds are notable as selective inhibitors of human TG2, with significant potential in pharmacological activities (Watts, Siegel, & Khosla, 2006).

Development of Potent and Specific Inhibitors

Research has led to the discovery of potent and specific dihydroisoxazole inhibitors of human TG2. These inhibitors have been shown to improve potency and isoform selectivity, which is vital for their use in vivo biological investigations (Klöck, Herrera, Albertelli, & Khosla, 2014).

Reversible Inhibitors and Their Role

A class of 3-acylidene-2-oxoindoles has been identified as potent reversible inhibitors of human TG2. These compounds are anticipated to be useful in the therapy of diseases like celiac sprue, certain CNS disorders, and cancers. Some of these compounds exhibit significant non-competitive characteristics, suggesting they bind at allosteric regulatory sites on the enzyme (Klöck, Jin, Choi, Khosla, Madrid, Spencer, Raimundo, Boardman, Lanza, & Griffin, 2011).

TG2 in Cancer Therapy

Type 2 transglutaminase (TG2) is integral to cancer stem cell survival. Inhibitors targeting the transamidase site of TG2 have been shown to reduce GTP binding activity and, consequently, cancer stem cell survival. This suggests that such inhibitors could be potent anti-cancer agents (Kerr, Szmacinski, Fisher, Nance, Lakowicz, Akbar, Keillor, Wong, Godoy‐Ruiz, Toth, & Weber, 2016).

TG2 Inhibitors as Therapeutic Tools

The development of TG2 inhibitors has been a focus due to its role in various pathologies like celiac disease, fibrosis, and cancer metastasis. Recent advancements in both irreversible and reversible inhibitors of TG2 offer potential for therapeutic developments in these diseases (Keillor, Apperley, & Akbar, 2015).

TG2 Activation and Inhibition in Animal Models

The creation of animal models for screening TG2 inhibitors has been important for identifying drug candidates for diseases like celiac disease. Studies have examined the effects of TG2 inhibitors in these models, providing insights into the enzyme's roles and potential therapeutic applications (Dafik, Albertelli, Stamnaes, Sollid, & Khosla, 2012).

TG2 in Breast Cancer Cell Motility

TG2 levels influence the motility of breast cancer cells. Inhibitors like NC9, targeting TG2, can induce morphological changes and reduce the migration of cells with high TG2 levels, indicating the potential of targeting TG2 in breast tumor therapies (Bianchi, Brugnoli, Grassilli, Bourgeois, Keillor, Bergamini, Aguiari, Volinia, & Bertagnolo, 2021).

TG2 and Its Emerging Therapeutic Potential

The emerging understanding of TG2's multifaceted roles in various diseases underscores the therapeutic potential of its inhibitors. These inhibitors, by targeting TG2, could serve as novel tools for treating diseases characterized by aberrant TG2 activity (Badarau, Collighan, & Griffin, 2011).

TG2 Inhibitors in Clinical Settings

The development of TG2 inhibitors is crucial for the treatment of diverse disorders. Understanding the conformational effects of the TG2 enzyme and its pathological roles has led to recent discoveries and preclinical evaluations of these inhibitors, with some entering clinical trials (Song, Hwang, Im, & Kim, 2017).

Propriétés

Numéro CAS

2134114-20-6

Nom du produit

AA9 TG2 inhibitor

Formule moléculaire

C32H36N4O5

Poids moléculaire

556.663

Nom IUPAC

Benzyl (S)-(1-(4-(1-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl)carbamate

InChI

InChI=1S/C32H36N4O5/c1-2-29(37)33-18-9-8-17-28(34-32(40)41-23-24-11-4-3-5-12-24)31(39)36-21-19-35(20-22-36)30(38)27-16-10-14-25-13-6-7-15-26(25)27/h2-7,10-16,28H,1,8-9,17-23H2,(H,33,37)(H,34,40)/t28-/m0/s1

Clé InChI

IQDAHYYYLIDXSI-NDEPHWFRSA-N

SMILES

O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(C=C)=O)C(N2CCN(C(C3=C4C=CC=CC4=CC=C3)=O)CC2)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

AA9;  AA-9;  AA 9; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AA9 TG2 inhibitor
Reactant of Route 2
Reactant of Route 2
AA9 TG2 inhibitor
Reactant of Route 3
Reactant of Route 3
AA9 TG2 inhibitor
Reactant of Route 4
Reactant of Route 4
AA9 TG2 inhibitor
Reactant of Route 5
Reactant of Route 5
AA9 TG2 inhibitor
Reactant of Route 6
Reactant of Route 6
AA9 TG2 inhibitor

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.